molecular formula C9H9ClOS B12666023 2-(Chloro-2-thienylmethylene)butyraldehyde CAS No. 84100-56-1

2-(Chloro-2-thienylmethylene)butyraldehyde

Cat. No.: B12666023
CAS No.: 84100-56-1
M. Wt: 200.69 g/mol
InChI Key: IBTAMKGCTMRRHI-CLFYSBASSA-N
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Description

2-(Chloro-2-thienylmethylene)butyraldehyde is an organic compound with the molecular formula C₉H₉ClOS. It is characterized by the presence of a chloro-substituted thiophene ring attached to a butyraldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chloro-2-thienylmethylene)butyraldehyde can be synthesized through several methods. One common approach involves the reaction of 2-chlorothiophene-3-carbaldehyde with butyraldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via an aldol condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method ensures efficient mixing and heat transfer, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Chloro-2-thienylmethylene)butyraldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Chloro-2-thienylmethylene)butyraldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromo-2-thienylmethylene)butyraldehyde
  • 2-(Fluoro-2-thienylmethylene)butyraldehyde
  • 2-(Methyl-2-thienylmethylene)butyraldehyde

Uniqueness

2-(Chloro-2-thienylmethylene)butyraldehyde is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological efficacy .

Properties

CAS No.

84100-56-1

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

(2Z)-2-[chloro(thiophen-2-yl)methylidene]butanal

InChI

InChI=1S/C9H9ClOS/c1-2-7(6-11)9(10)8-4-3-5-12-8/h3-6H,2H2,1H3/b9-7-

InChI Key

IBTAMKGCTMRRHI-CLFYSBASSA-N

Isomeric SMILES

CC/C(=C(\C1=CC=CS1)/Cl)/C=O

Canonical SMILES

CCC(=C(C1=CC=CS1)Cl)C=O

Origin of Product

United States

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